molecular formula C10H20N2 B13166842 2-Methyl-4-(pyrrolidin-1-yl)piperidine

2-Methyl-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B13166842
M. Wt: 168.28 g/mol
InChI Key: SGAMBDNVPFBDMH-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These structures are commonly found in various biologically active molecules and pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of 2-methylpiperidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is often scaled up using large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidine compounds .

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both the piperidine and pyrrolidine rings, along with a methyl group at the 2-position. This combination of structural features allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C10H20N2/c1-9-8-10(4-5-11-9)12-6-2-3-7-12/h9-11H,2-8H2,1H3

InChI Key

SGAMBDNVPFBDMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N2CCCC2

Origin of Product

United States

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